5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride
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Overview
Description
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula C3H9Cl2N5. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is primarily used for research purposes and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydrazinyl-1,3-dimethyl-1H-1,2,4-triazole dihydrochloride
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride is unique due to its specific hydrazinyl and methyl substitutions on the triazole ring. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to inhibit acetylcholinesterase, for example, sets it apart from other triazole derivatives .
Properties
Molecular Formula |
C3H9Cl2N5 |
---|---|
Molecular Weight |
186.04 g/mol |
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C3H7N5.2ClH/c1-8-3(7-4)5-2-6-8;;/h2H,4H2,1H3,(H,5,6,7);2*1H |
InChI Key |
JUORJFJDGQXABP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)NN.Cl.Cl |
Origin of Product |
United States |
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